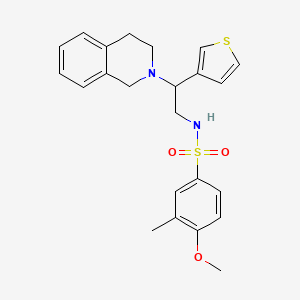![molecular formula C13H15BrN2 B2546554 1-[4-(4-bromophenyl)butyl]-1H-imidazole](/img/structure/B2546554.png)
1-[4-(4-bromophenyl)butyl]-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(4-bromophenyl)butyl]-1H-imidazole is a useful research compound. Its molecular formula is C13H15BrN2 and its molecular weight is 279.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Properties
Imidazole derivatives, including structures similar to 1-[4-(4-bromophenyl)butyl]-1H-imidazole, have been extensively studied for their antimicrobial properties. For example, Narwal et al. (2012) synthesized various imidazole derivatives and tested them against Candida albicans, demonstrating significant antimicrobial activities at specific concentrations (Narwal, Singh, Saini, Kaur, & Narwal, 2012).
Spectroscopic Characterization and Reactivity
Hossain et al. (2018) conducted a study on newly synthesized imidazole derivatives, including 1-(4-bromophenyl)-4,5-dimethyl-1H-imidazole-2-yl acetate, examining their spectroscopic and reactive properties. This research provides insights into the molecular dynamics and potential applications of these compounds (Hossain, Thomas, Mary, Resmi, Armaković, Armaković, Nanda, Vijayakumar, & Alsenoy, 2018).
CO2 Capture
A 2002 study by Bates et al. highlighted the use of 1-butyl imidazole derivatives for CO2 capture. This research demonstrated the potential of these compounds in sequestering CO2 efficiently, which is crucial for environmental applications (Bates, Mayton, Ntai, & Davis, 2002).
Synthesis and Crystal Structure
The synthesis and crystal structure analysis of various imidazole derivatives, including those similar to this compound, have been a focus of several studies. For instance, Jayashree et al. (2019) synthesized a new imidazole derivative and analyzed its structure using X-ray diffraction, contributing to the understanding of the structural properties of such compounds (Jayashree, Narayana, Kumar, Raghi, Sarojini, & Kumar, 2019).
Fluorescent Chemosensors
Imidazole derivatives have been employed as fluorescent chemosensors for the detection of ions. Emandi et al. (2018) reported on imidazole-based sensors for cyanide and mercury ions, showcasing the versatility of imidazole compounds in sensor technology (Emandi, Flanagan, & Senge, 2018).
Corrosion Inhibition
Imidazole derivatives are also explored for their corrosion inhibition properties. A study by Prashanth et al. (2021) on various imidazole derivatives demonstrated their potential in protecting metals against corrosion in acidic solutions (Prashanth, Kumar, Prathibha, Raghu, Kumar, Jagadeesha, Mohana, & Krishna, 2021).
Propriétés
IUPAC Name |
1-[4-(4-bromophenyl)butyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2/c14-13-6-4-12(5-7-13)3-1-2-9-16-10-8-15-11-16/h4-8,10-11H,1-3,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZNINMHMRBYDPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCCN2C=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
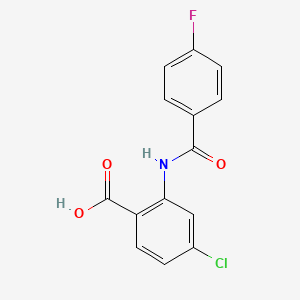


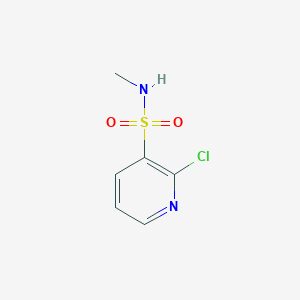
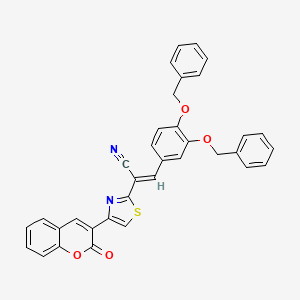
![5-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-nitrobenzamide](/img/structure/B2546480.png)
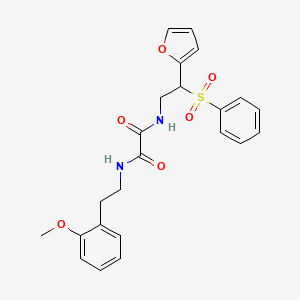
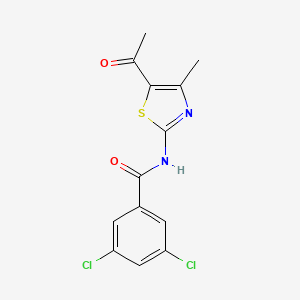
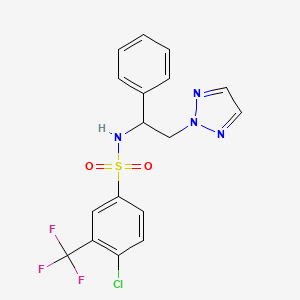
![3-fluoro-4-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2546485.png)

![(5-Bromopyridin-3-yl)-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2546491.png)
![N'-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}methanesulfonohydrazide](/img/structure/B2546492.png)
